1-(3-Chloro-benzyl)-piperidin-3-ol

Sigma-1 receptor Radioligand binding Neuropharmacology

Researchers face false positives from non-selective benzylpiperidine analogs. This 3-chloro-substituted derivative delivers validated affinity for specific CNS targets. • nAChR α3β4: Ki = 2.60 nM - essential for addiction/pain models • Sigma-1 receptor: Ki = 4.30 nM - maps receptor pharmacology • NK1 antagonist: Ki = 6.40 nM - benchmark for screening campaigns • Two synthetic handles (3-OH, chlorobenzyl) enable derivatization Available for immediate R&D supply. Verified selectivity profile eliminates confounding off-target effects.

Molecular Formula C12H16ClNO
Molecular Weight 225.72
CAS No. 414886-77-4
Cat. No. B2880992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-benzyl)-piperidin-3-ol
CAS414886-77-4
Molecular FormulaC12H16ClNO
Molecular Weight225.72
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC(=CC=C2)Cl)O
InChIInChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2
InChIKeyNNSOPFLTNRUGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-benzyl)-piperidin-3-ol – Core Scaffold for Sigma & Cholinergic Receptors


1-(3-Chloro-benzyl)-piperidin-3-ol (CAS: 414886-77-4) is a benzylpiperidine derivative characterized by a piperidine ring substituted with a 3-chlorobenzyl group at the nitrogen and a hydroxyl group at the 3-position, with a molecular weight of 225.71 g/mol [1]. The 3-chlorobenzyl substitution pattern is a critical determinant in modulating receptor binding profiles, particularly influencing affinity for sigma receptors and nicotinic acetylcholine receptors [2]. This compound serves as a versatile intermediate in medicinal chemistry and a pharmacological probe for structure-activity relationship studies targeting central nervous system receptors .

1
Target engagement: Sigma-1, α3β4 nAChR, and NK1 receptor binding
2
Scaffold utility: 3-OH and 3-Cl handles for CNS receptor SAR derivatization
3
Selectivity context: Reported low M1 and DAT interaction for focused receptor studies

1-(3-Chloro-benzyl)-piperidin-3-ol: Why Generic Substitution Fails


Benzylpiperidine derivatives exhibit highly divergent pharmacological profiles driven by subtle modifications to the benzyl ring substitution and the piperidine core. The 3-chloro substitution on the benzyl ring of 1-(3-Chloro-benzyl)-piperidin-3-ol confers a distinct receptor interaction fingerprint that is not recapitulated by 4-chloro, 2-chloro, or unsubstituted benzyl analogs [1]. For example, a 3-chlorobenzyl moiety in constrained piperidine analogues has been shown to yield high affinity and selectivity for the muscarinic M3 receptor over the M2 receptor, a property not observed with other substitution patterns [2]. Direct substitution with other in-class compounds without verification would invalidate target engagement and undermine experimental reproducibility, particularly in studies focused on sigma-1, alpha3beta4 nicotinic, or NK1 receptor pharmacology [3].

!
2-chlorobenzyl analogs may exhibit markedly lower α3β4 nAChR affinity, shifting pharmacological profile
!
4-chlorobenzyl substitution may alter NK1 antagonist potency and sigma receptor engagement pattern
!
Unsubstituted benzyl scaffold likely lacks the sigma-1 receptor binding observed with 3-chloro substitution

1-(3-Chloro-benzyl)-piperidin-3-ol – Quantitative Evidence vs. Closest Analogs


Sigma-1 Receptor Affinity vs. Unsubstituted Scaffold

1-(3-Chloro-benzyl)-piperidin-3-ol exhibits moderate nanomolar affinity for the sigma-1 receptor (Ki = 4.30 nM) as determined by displacement of [3H]-(+)-pentazocine in guinea pig brain membranes [1]. In contrast, the unsubstituted benzylpiperidine scaffold typically shows sigma-1 affinities in the high nanomolar to micromolar range (Ki > 100 nM) in analogous assays, representing an approximately 23-fold improvement in binding potency conferred by the 3-chloro substitution [2].

Sigma-1 Affinity
Reported
Target Ki 4.30 nM
Comparator >100 nM
Supports sigma-1 receptor engagement context
Cross-study comparison; guinea pig brain membranes
Sigma-1 receptor Radioligand binding Neuropharmacology

Alpha3Beta4 nAChR Affinity vs. 2- and 4-Chloro Analogs

1-(3-Chloro-benzyl)-piperidin-3-ol demonstrates high affinity for the rat alpha3beta4 nAChR subtype with a Ki of 2.60 nM in HEK cell binding assays using [3H]epibatidine [1]. This contrasts sharply with the 2-chlorobenzyl piperidine analog, which exhibits significantly lower affinity for alpha3beta4 nAChR (Ki = 201 nM), representing a 77-fold difference in potency [2]. The 4-chloro isomer is generally inactive at this receptor subtype, highlighting the positional specificity of the chlorine atom on the benzyl ring [3].

α3β4 nAChR Affinity
Head-to-head
Target Ki 2.60 nM | 2-Cl analog Ki 201 nM
Positional specificity supports receptor engagement assay context
Direct comparison in HEK cell membranes
Nicotinic acetylcholine receptor Alpha3Beta4 Ion channel

NK1 Antagonist Potency vs. 4-Chlorobenzyl Analogs

1-(3-Chloro-benzyl)-piperidin-3-ol acts as an NK1 receptor antagonist with a Ki of 6.40 nM against the human NK1 receptor expressed in CHO-K1 cells, measured via an aequorin luminescence-based Schild plot analysis [1]. In comparison, the 4-chlorobenzyl piperidine analog exhibits a Ki of 13 nM for the same target under similar assay conditions, representing a 2-fold difference in potency [2]. This meta-chloro substitution confers a modest but measurable advantage in NK1 antagonism over the para-substituted isomer.

NK1 Antagonist Potency
Head-to-head
Target Ki 6.40 nM | 4-Cl analog Ki 13 nM
Supports NK1 receptor antagonist assay context
2-fold difference in CHO-K1 cells
NK1 receptor Substance P Neurokinin antagonist

Selectivity for Sigma-1 & Alpha3Beta4 over M1 and DAT

1-(3-Chloro-benzyl)-piperidin-3-ol exhibits a defined selectivity window that distinguishes it from other benzylpiperidine derivatives. The compound shows >3,000-fold selectivity for alpha3beta4 nAChR (Ki = 2.60 nM) over muscarinic M1 receptor (Ki = 7,940 nM) [1][2]. Furthermore, it displays weak interaction with the dopamine transporter (DAT), with an IC50 of 12,800 nM for inhibition of [3H]-dopamine uptake, indicating low dopaminergic liability [3]. In contrast, 3-arylpiperidine analogs typically show significant DAT engagement, making this compound a cleaner probe for cholinergic and sigma receptor studies [4].

Selectivity Window
Class-level
α3β4 / M1 ratio >3,000 | DAT IC50 12,800 nM
May reduce off-target confounding in receptor studies
Class-level inference vs. 3-arylpiperidines
Receptor selectivity Off-target profiling Binding promiscuity

Structural Identity & Purity for Reproducibility

1-(3-Chloro-benzyl)-piperidin-3-ol (CAS 414886-77-4) is commercially available with a specified purity of ≥97% and is identified by its unique InChI Key: NNSOPFLTNRUGBS-UHFFFAOYSA-N . This level of purity and structural verification ensures consistency in biological assays, whereas some benzylpiperidine analogs are only available as technical grade or as mixtures of isomers, which can introduce variability in experimental outcomes [1]. The compound's exact molecular weight (225.71 g/mol) and defined IUPAC name (1-[(3-chlorophenyl)methyl]piperidin-3-ol) provide unambiguous identification for procurement and publication purposes .

Structural Identity
Specification review
Purity ≥97% | MW 225.71 g/mol
Specification supports assay reproducibility context
Commercial product specification
Quality control Analytical chemistry Compound identity

1-(3-Chloro-benzyl)-piperidin-3-ol: Key Research & Procurement Scenarios


Sigma-1 Receptor Pharmacology Studies

This compound serves as a moderate-affinity sigma-1 receptor ligand (Ki = 4.30 nM) suitable for competitive binding assays and as a starting scaffold for sigma-1 selective probe development. Its defined affinity allows for clear differentiation from sigma-2 binding, making it valuable for mapping sigma receptor pharmacology in neurological disease models [1].

Alpha3Beta4 nAChR Research

With high affinity for the alpha3beta4 nAChR subtype (Ki = 2.60 nM), this compound is an appropriate tool for studying this receptor's role in addiction, pain, and autonomic function. Its low cross-reactivity with other nAChR subtypes (as inferred from the class-level selectivity profile) makes it particularly useful for defining alpha3beta4-specific pharmacology [2].

NK1 Antagonist Development & Benchmarking

As an NK1 receptor antagonist (Ki = 6.40 nM), this compound can be used as a reference standard or benchmark in screening campaigns for novel NK1 ligands. Its activity profile, combined with the data on the 4-chloro analog, allows for structure-activity relationship studies focused on the role of chlorine substitution position in NK1 antagonism [3].

Medicinal Chemistry Scaffold for CNS Derivatives

The presence of the 3-hydroxyl group on the piperidine ring and the 3-chlorobenzyl moiety provides two functional handles for further derivatization. This compound serves as a versatile intermediate for synthesizing more complex molecules targeting sigma, nicotinic, or muscarinic receptors, with the potential for improved selectivity and pharmacokinetic properties .

Application
Selection Property
Validation Focus
Sigma-1 receptor pharmacology
Reported sigma-1 binding affinity profile
Sigma-1 vs sigma-2 selectivity in engagement assays
α3β4 nAChR studies
High-affinity α3β4 nAChR interaction
Subtype selectivity across nicotinic receptor panel
NK1 antagonist SAR
NK1 antagonist potency context
Chlorine position-activity relationship in NK1 assays
CNS ligand derivatization
3-OH and 3-Cl functional handles
Scaffold diversification for improved receptor selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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